molecular formula C13H9F3N2O2 B3272781 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid CAS No. 573676-09-2

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Cat. No.: B3272781
CAS No.: 573676-09-2
M. Wt: 282.22 g/mol
InChI Key: URTQMPDVCBBCCB-UHFFFAOYSA-N
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Description

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid is a chemical compound with the molecular formula C13H9F3N2O2 and a molecular weight of 282.22 g/mol. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a pyridinyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzoic acid derivative.

    Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Introduction of the trifluoromethylpyridinyl group through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Comparison with Similar Compounds

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid can be compared with other similar compounds, such as:

    2-Amino-4-(trifluoromethyl)benzoic acid: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.

    4-Amino-3-(trifluoromethyl)pyridine: Lacks the benzoic acid moiety, which may influence its solubility and reactivity.

The presence of both the trifluoromethylpyridinyl and benzoic acid groups in this compound makes it unique, providing a combination of properties that can be advantageous in various applications.

Properties

IUPAC Name

2-amino-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-2-1-5-18-11(9)7-3-4-8(12(19)20)10(17)6-7/h1-6H,17H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTQMPDVCBBCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204930
Record name 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573676-09-2
Record name 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573676-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogenate the solution of 2-nitro-4-(3-trifluoromethyl-pyridin-2-yl)-benzoic acid (3.84 mmol) in 95% EtOH (100 mL) with 10% Pd—C (150 mg) for over night. Filter through a celite pad and concentrate the filtrate to give 2-amino-4-(3-trifluoromethyl-pyridin-2-yl)-benzoic acid.
Quantity
3.84 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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